L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PL017 involves the modification of morphiceptin, a tetrapeptide. The key steps include the N-methylation of phenylalanine at the third position and the incorporation of D-proline at the fourth position. The reaction conditions typically involve the use of peptide coupling reagents and protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of PL017 would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides with high purity. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
PL017 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic hydroxyl group on the tyrosine residue.
Reduction: Reduction reactions can affect the peptide bonds, although these are less common.
Substitution: Substitution reactions can occur at the N-methylated phenylalanine residue.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include modified peptides with altered pharmacological properties, which can be useful for structure-activity relationship studies .
Scientific Research Applications
PL017 has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigated for its role in modulating pain pathways through μ opioid receptors.
Medicine: Explored as a potential analgesic agent with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new pain management therapies and in pharmacological research
Mechanism of Action
PL017 exerts its effects by selectively binding to μ opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The molecular targets include the μ opioid receptors, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known μ opioid receptor agonist with a broader range of effects and higher potential for addiction.
DAMGO: A synthetic peptide with high selectivity for μ opioid receptors, similar to PL017.
DALDA: Another synthetic peptide with potent analgesic properties.
Uniqueness of PL017
PL017 is unique due to its high selectivity for μ opioid receptors and its ability to produce long-lasting, reversible analgesia with fewer side effects. This makes it a valuable tool in pain management research and a potential candidate for developing new analgesic drugs .
Properties
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBYSTWCHUQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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